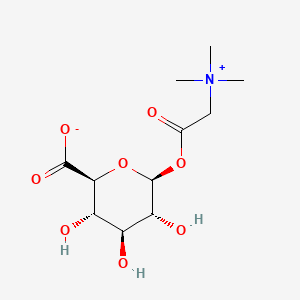
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a dibutoxyphosphinyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester typically involves multiple steps. One common approach is to start with benzoic acid and introduce the dibutoxyphosphinyl group through a phosphinylation reaction. This is followed by the introduction of the amino group and finally the esterification to form the ethyl ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 4-methoxy-, ethyl ester
- Benzoic acid, 4-ethyl-, methyl ester
Uniqueness
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester is unique due to the presence of the dibutoxyphosphinyl group, which can impart distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness can make it particularly valuable in specific research and industrial applications.
Properties
CAS No. |
114416-21-6 |
|---|---|
Molecular Formula |
C18H30NO5P |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-(dibutoxyphosphorylmethylamino)benzoate |
InChI |
InChI=1S/C18H30NO5P/c1-4-7-13-23-25(21,24-14-8-5-2)15-19-17-11-9-16(10-12-17)18(20)22-6-3/h9-12,19H,4-8,13-15H2,1-3H3 |
InChI Key |
GHBQKCSZZSETSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CNC1=CC=C(C=C1)C(=O)OCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















